molecular formula C15H23BN2O2 B6338128 4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 2096337-93-6

4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338128
CAS No.: 2096337-93-6
M. Wt: 274.17 g/mol
InChI Key: LJVJOEJFXGYMAV-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-(Pyrrolidin-1-yl)pyridine with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed coupling of 4-(Pyrrolidin-1-yl)pyridine with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is highly efficient and allows for the formation of complex organic structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the pyrrolidinyl group, which can influence its reactivity and the types of reactions it can undergo. This structural feature can enhance its utility in specific synthetic applications, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

4-pyrrolidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-11-17-8-7-13(12)18-9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVJOEJFXGYMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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